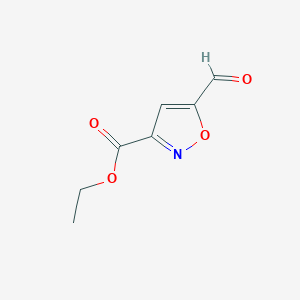

Ethyl 5-formylisoxazole-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-formyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGPRSBKBRLUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22667-24-9 | |

| Record name | Ethyl 5-formylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of Ethyl 5-formylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition of Primary Nitro Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to Ethyl 5-formylisoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the highly efficient 1,3-dipolar cycloaddition reaction. We will explore the strategic selection of primary nitro compounds as nitrile oxide precursors and the appropriate alkyne synthons required to construct the target molecule. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and explains the causality behind critical process choices, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in modern drug design. This compound, in particular, is a highly versatile intermediate. The presence of three distinct functional handles—an ester, an aldehyde, and the isoxazole ring itself—allows for a multitude of subsequent chemical transformations, making it an ideal starting point for the synthesis of complex molecular libraries.

The most robust and widely adopted method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] This guide focuses on a practical and efficient pathway that begins with readily available primary nitro compounds, which serve as stable, easy-to-handle precursors for the in situ generation of the required nitrile oxide dipole.

The Core Mechanism: Nitrile Oxide-Alkyne [3+2] Cycloaddition

The foundational reaction for this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that forms a five-membered ring from a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[4] This reaction proceeds in a concerted, supra-supra fashion, leading to a high degree of regioselectivity.[5][6]

The primary nitro compound, specifically ethyl nitroacetate in this case, is not the active dipole itself. It must first be dehydrated in situ to generate the highly reactive nitrile oxide intermediate. This intermediate then rapidly undergoes cycloaddition with the alkyne partner.

Figure 1: General workflow for isoxazole synthesis.

Strategic Reagent Selection and Rationale

The Nitro Precursor: Ethyl Nitroacetate

For the synthesis of the target molecule, ethyl nitroacetate is the ideal primary nitro compound.[7]

-

Causality: The ethyl nitroacetate structure contains the precise carbon framework required for the final product. The carbon atom bearing the nitro group becomes the C3 carbon of the isoxazole ring, and the attached ester group remains as the desired 3-carboxylate substituent.

-

Activation: The alpha-ester group activates the adjacent methylene protons, facilitating the initial deprotonation step required for the dehydration mechanism to form the nitrile oxide.

In Situ Generation of the Nitrile Oxide Dipole

Nitrile oxides are generally unstable and are almost always generated in situ.[8] The classical method, developed by Mukaiyama and Hoshino, involves dehydration using phenyl isocyanate.[8][9] While effective, this method requires stoichiometric amounts of the isocyanate and generates corresponding aniline and CO₂ byproducts.

More modern and greener approaches utilize base catalysis, which is particularly effective for activated nitro compounds like ethyl nitroacetate.[10][11] Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even simple hydroxides can catalyze the condensation and dehydration process, especially in aqueous or alcoholic media.[4][11]

Figure 2: Pathways for nitrile oxide generation from ethyl nitroacetate.

The Alkyne Synthon: A Protected Formyl Group

Directly using propargyl aldehyde (the alkyne needed for the 5-formyl group) is problematic due to its high reactivity and tendency to polymerize under basic or thermal conditions. The expert choice is to use an alkyne with a "masked" or protected aldehyde group.

-

Recommended Synthon: Propargyl alcohol (HC≡CCH₂OH) is an excellent and cost-effective choice. It readily participates in the cycloaddition to form an intermediate, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

-

Post-Cycloaddition Strategy: This stable intermediate can then be easily isolated, purified, and subsequently oxidized to the desired 5-formyl product in a separate, controlled step. This two-step approach provides superior control and leads to higher overall yields and purity.

Field-Proven Synthetic Protocols

This synthesis is best executed in a two-step sequence: (1) Cycloaddition-condensation to form the alcohol intermediate, followed by (2) Selective oxidation to the final aldehyde product.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This protocol is adapted from modern base-catalyzed condensation methods which are environmentally benign and highly efficient.[11]

Methodology:

-

To a sealed pressure tube, add ethyl nitroacetate (1.2 equivalents), propargyl alcohol (1.0 equivalent), water, and ethanol. The use of a water/ethanol co-solvent system is highly effective.

-

Add a catalytic amount of a 4-5 M aqueous solution of sodium hydroxide (approx. 0.1 equivalents).

-

Seal the tube and stir the mixture vigorously at 60-70 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 12-18 hours).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product as a clear oil.

| Parameter | Condition | Rationale |

| Solvent | Water/Ethanol | Facilitates dissolution of both polar and non-polar reactants; promotes the base-catalyzed mechanism. |

| Catalyst | NaOH (aq.) | Inexpensive, effective, and environmentally benign catalyst for the condensation-dehydration sequence.[11] |

| Temperature | 60-70 °C | Provides sufficient thermal energy to drive the reaction at a reasonable rate without significant byproduct formation. |

| Stoichiometry | 1.2 eq. Nitroacetate | A slight excess of the nitro compound ensures complete consumption of the more valuable alkyne. |

| Yield | >85% (Typical) | This method is known for its high efficiency and conversion rates. |

Step 2: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires a mild and controlled oxidizing agent to prevent over-oxidation to the carboxylic acid.

Methodology:

-

Dissolve the Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent. Dess-Martin Periodinane (DMP) (1.5 equivalents) is an excellent choice for its high selectivity and mild, room-temperature reaction conditions.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer again with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via silica gel chromatography to afford the final This compound .

| Oxidant Choice | Pros | Cons |

| Dess-Martin Periodinane | High selectivity, mild conditions, fast reaction times. | Stoichiometric chromium-free waste. |

| Pyridinium Chlorochromate (PCC) | Effective and well-established. | Requires careful handling (toxic chromium reagent). |

| Swern Oxidation | Very mild, high yields. | Requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide. |

Overall Synthetic Workflow

The complete, validated pathway from primary nitro compound to the target molecule is summarized below.

Figure 3: Validated two-step workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from primary nitro compounds is a highly efficient and reliable process when approached strategically. By leveraging ethyl nitroacetate as a stable precursor and employing a two-step sequence involving a base-catalyzed cycloaddition with propargyl alcohol followed by a selective oxidation, researchers can access this versatile building block in high yield and purity. This guide provides the fundamental principles and actionable protocols necessary for the successful implementation of this synthesis in a research or drug development setting.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. youtube.com [youtube.com]

- 4. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. chemtube3d.com [chemtube3d.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Formylisoxazole-3-carboxylate

This document provides a detailed technical analysis of the spectroscopic data for Ethyl 5-formylisoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Structural Significance of a Disubstituted Isoxazole

This compound is a bifunctional molecule featuring a 3,5-disubstituted isoxazole core. The isoxazole ring is a prominent scaffold in numerous pharmacologically active compounds. The strategic placement of an electron-withdrawing formyl group at the C5 position and an ethyl carboxylate group at the C3 position creates a molecule with versatile reactivity for further synthetic transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.

This guide will deconstruct the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, explaining the rationale behind signal assignments and the structural information each technique reveals.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Referencing: Use the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard.

-

Acquisition Parameters: Obtain the spectrum at room temperature using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Data Summary

The experimental ¹H NMR data for this compound is presented below.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-7 | 9.99 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| H-4 | 7.32 | Singlet (s) | - | 1H | Isoxazole CH |

| H-8 | 4.45 | Quartet (q) | 7.2 | 2H | Ethyl (-OCH₂ CH₃) |

| H-9 | 1.40 | Triplet (t) | 7.2 | 3H | Ethyl (-OCH₂CH₃ ) |

Detailed Spectral Interpretation

-

Aldehyde Proton (H-7, δ 9.99): The most downfield signal at 9.99 ppm is characteristic of an aldehyde proton.[1] Its significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. The signal appears as a sharp singlet, indicating no adjacent protons to couple with.

-

Isoxazole Ring Proton (H-4, δ 7.32): The singlet at 7.32 ppm is assigned to the single proton on the isoxazole ring.[1] In 3,5-disubstituted isoxazoles, the chemical shift of H-4 is influenced by the electronic nature of the substituents at C3 and C5. The presence of two electron-withdrawing groups (carboxylate and formyl) results in a downfield shift compared to isoxazoles with electron-donating groups.

-

Ethyl Ester Protons (H-8, δ 4.45 and H-9, δ 1.40): The ethyl group of the ester moiety gives rise to two distinct signals. The quartet at 4.45 ppm corresponds to the methylene protons (-OCH₂ CH₃), which are deshielded by the adjacent oxygen atom.[1] This quartet arises from coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is assigned to the terminal methyl protons (-OCH₂CH₃ ).[1] This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant of 7.2 Hz is identical for both the quartet and the triplet, confirming their connectivity.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While explicit experimental data for this specific molecule is not widely published, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a reliable framework for its characterization.

¹³C NMR Data (Predicted)

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on the analysis of substituent effects on the isoxazole ring and standard chemical shift values for ester and aldehyde functionalities.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |

| C-7 (CHO) | ~185 | Aldehyde Carbonyl | Highly deshielded due to C=O bond. |

| C-5 | ~172 | Isoxazole C-5 | Attached to the electron-withdrawing formyl group. |

| C-6 (CO₂Et) | ~160 | Ester Carbonyl | Typical range for ester carbonyls. |

| C-3 | ~158 | Isoxazole C-3 | Attached to the electron-withdrawing ester group. |

| C-4 | ~110 | Isoxazole C-4 | Shielded relative to other ring carbons, typical for C-4 in 3,5-disubstituted isoxazoles. |

| C-8 (-C H₂CH₃) | ~62 | Methylene | Deshielded by the adjacent ester oxygen. |

| C-9 (-CH₂C H₃) | ~14 | Methyl | Typical range for an ethyl group methyl carbon. |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbons (C-7, C-6): The two carbonyl carbons are the most deshielded. The aldehyde carbonyl (C-7) is expected to be further downfield (~185 ppm) than the ester carbonyl (C-6, ~160 ppm).

-

Isoxazole Ring Carbons (C-3, C-5, C-4): The carbons directly attached to the heteroatoms and electron-withdrawing groups (C-3 and C-5) are significantly deshielded. C-4, the only CH carbon in the ring, is expected to be the most shielded of the ring carbons, appearing around 110 ppm. Studies on substituted isoxazoles confirm that the C-4 chemical shift is a reliable indicator of the substitution pattern.

-

Ethyl Ester Carbons (C-8, C-9): The chemical shifts for the ethyl group carbons are standard, with the methylene carbon (C-8) deshielded by the oxygen atom (~62 ppm) and the methyl carbon (C-9) appearing in the typical aliphatic region (~14 ppm).

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₇H₇NO₄), the exact mass is 169.0375 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 169 . This peak confirms the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, allowing for the unambiguous determination of the molecular formula. Calculated for [M+H]⁺ (C₇H₈NO₄): 170.0448.

Key Fragmentation Pathways

The fragmentation of this molecule is expected to be driven by the functional groups present: the ethyl ester and the isoxazole ring.

Caption: Expected major fragmentation pathways for this compound.

-

Loss of the Ethoxy Radical (m/z 124): A common fragmentation for ethyl esters is the alpha-cleavage with the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to a stable acylium ion at m/z 124. This is often a prominent peak.

-

McLafferty Rearrangement (m/z 141): Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C₂H₄, 28 Da), resulting in a radical cation at m/z 141.

-

Loss of the Formyl Radical (m/z 140): Cleavage of the C-C bond between the isoxazole ring and the aldehyde can lead to the loss of the formyl radical (•CHO, 29 Da), producing an ion at m/z 140.

-

Isoxazole Ring Cleavage (e.g., m/z 96): The isoxazole ring itself can undergo cleavage. A characteristic fragmentation involves the cleavage of the weak N-O bond, which can initiate a cascade of further fragmentations. For instance, the acylium ion at m/z 124 could subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 96.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum definitively confirms the presence and connectivity of all proton environments. While experimental ¹³C NMR and MS data are not widely available in the cited literature, established spectroscopic principles allow for a confident prediction of their key features. The combined interpretation of these techniques provides a robust, self-validating system for the structural confirmation of this important synthetic intermediate, underscoring the power of modern analytical methods in chemical research and development.

References

An In-depth Technical Guide to Ethyl 5-formylisoxazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of various functional groups onto the isoxazole ring allows for the fine-tuning of its biological and physicochemical properties. This guide focuses on a particularly interesting derivative, Ethyl 5-formylisoxazole-3-carboxylate (CAS No. 22667-24-9), a molecule with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of both an aldehyde and an ester functional group on the isoxazole core provides multiple avenues for chemical modification, making it a valuable intermediate for the construction of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule featuring a five-membered isoxazole ring substituted with an ethyl carboxylate group at the 3-position and a formyl (aldehyde) group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source/Method |

| CAS Number | 22667-24-9 | [3][4] |

| Molecular Formula | C₇H₇NO₄ | [3][4] |

| Molecular Weight | 169.14 g/mol | [4] |

| Predicted Boiling Point | 327.9±22.0 °C at 760 mmHg | Predicted |

| Predicted Density | 1.285±0.06 g/cm³ | Predicted |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO. | Inferred from structure |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the oxidation of its precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This starting material is commercially available, making this a practical approach for laboratory-scale synthesis.[5] Several mild oxidation methods are suitable for this transformation, preventing over-oxidation to the carboxylic acid. Below are two well-established and reliable protocols.

Caption: Synthetic overview for this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7][8][9] It is performed under neutral conditions at room temperature, offering excellent functional group tolerance.[10]

Step-by-Step Methodology:

-

Preparation: To a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture vigorously until the solid dissolves.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Protocol 2: Swern Oxidation

The Swern oxidation is another classic and reliable method for the mild oxidation of primary alcohols to aldehydes.[11][12][13] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[14]

Step-by-Step Methodology:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes at this temperature.

-

Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Work-up: Quench the reaction by adding water. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in the DMP protocol.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde and ester functionalities, offering a rich platform for further synthetic transformations.

Caption: Key reaction pathways for this compound.

-

Reactions of the Aldehyde Group: The formyl group is a versatile handle for introducing molecular diversity. It can readily undergo:

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Reductive amination with primary or secondary amines to introduce substituted amino functionalities.

-

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

-

Condensation reactions , such as aldol or Knoevenagel condensations, to form larger carbon skeletons.

-

-

Reactions of the Ester Group: The ethyl ester can be modified through:

-

Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Amidation by reaction with amines to form amides, a common functional group in bioactive molecules.

-

Reduction with reducing agents like lithium aluminum hydride to the corresponding primary alcohol, though this would also reduce the aldehyde.

-

-

Reactivity of the Isoxazole Ring: While generally stable, the isoxazole ring can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation, which can lead to the formation of β-enaminones or other open-chain structures.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Isoxazole ring proton: A singlet, expected in the aromatic region, likely between δ 7.0-8.0 ppm.

-

Ethyl ester protons (OCH₂CH₃): A quartet around δ 4.2-4.5 ppm for the methylene group and a triplet around δ 1.2-1.5 ppm for the methyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde carbonyl carbon: A signal in the highly deshielded region, around δ 180-190 ppm.

-

Ester carbonyl carbon: A signal around δ 160-170 ppm.

-

Isoxazole ring carbons: Two to three signals in the aromatic region, typically between δ 100-160 ppm.

-

Ethyl ester carbons: A signal for the methylene carbon around δ 60-65 ppm and a signal for the methyl carbon around δ 14-15 ppm.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

Aldehyde C=O stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

Ester C=O stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-H stretch of the aldehyde: A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

-

C=N and C=C stretching of the isoxazole ring: Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretching of the ester: Bands in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 169.14).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, and the loss of the formyl group (-CHO, m/z = 29).

-

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[2][15] The presence of reactive handles on this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

The aldehyde functionality, in particular, is a precursor to a variety of pharmacologically relevant groups. For instance, it can be converted into Schiff bases, which themselves can exhibit biological activity, or further reduced to secondary amines. The ability to readily introduce diverse substituents through the aldehyde and ester groups allows for the systematic exploration of the structure-activity relationship (SAR) of novel isoxazole-based drug candidates.

Potential therapeutic areas where derivatives of this molecule could be explored include:

-

Anticancer Agents: Many heterocyclic aldehydes and their derivatives have shown promise as anticancer agents.

-

Anti-inflammatory Drugs: The isoxazole core is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS of similar isoxazole derivatives and general laboratory safety principles, the following precautions should be observed:[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis from a commercially available precursor and the presence of two distinct and reactive functional groups provide a robust platform for the development of novel isoxazole-containing compounds. For researchers and scientists in drug discovery, this molecule represents a key intermediate for accessing a wide chemical space and exploring the therapeutic potential of new isoxazole derivatives. The information provided in this guide serves as a technical resource to facilitate its synthesis, characterization, and application in the pursuit of new medicines.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1pchem.com [1pchem.com]

- 4. 22667-24-9|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.ie [fishersci.ie]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 5-formylisoxazole-3-carboxylate and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 5-formylisoxazole-3-carboxylate, a key heterocyclic building block, and its structurally related analogs. The focus is on providing practical information for researchers, scientists, and professionals involved in drug discovery and development, with an emphasis on the synthesis, characterization, and chemical properties of these valuable compounds.

Core Compound: this compound

This compound is a bifunctional molecule featuring an isoxazole core substituted with an ethyl ester at the 3-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties:

-

IUPAC Name: ethyl 5-formyl-1,2-oxazole-3-carboxylate

-

Molecular Formula: C₇H₇NO₄

-

Molecular Weight: 169.13 g/mol

-

Appearance: Typically a solid or oil, with color ranging from white to yellow.

| Property | Value | Source |

| CAS Number | 22667-24-9 | [1][2][3] |

| Molecular Formula | C₇H₇NO₄ | [1][2][3] |

| Molecular Weight | 169.13 g/mol | [1][2][3] |

Synthesis of this compound and Analogs: A Strategic Approach

The synthesis of substituted isoxazoles is a well-established field in organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies for the Isoxazole Core

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene. Another prevalent method involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.

A generalized workflow for the synthesis of isoxazole derivatives can be visualized as follows:

Figure 1: Common synthetic pathways to the isoxazole core.

Plausible Synthesis of this compound

A potential synthetic workflow is outlined below:

Figure 2: A proposed synthetic route to this compound.

This proposed pathway highlights the critical role of the precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. The synthesis of this precursor would likely follow one of the general methods for isoxazole formation.

Key Analogs of this compound

The versatility of the isoxazole scaffold allows for the synthesis of a wide array of analogs with diverse functionalities. These analogs are of significant interest in drug discovery for structure-activity relationship (SAR) studies.

| Analog Name | CAS Number | Molecular Formula | Key Features |

| Ethyl 5-methylisoxazole-3-carboxylate | 3209-72-1 | C₇H₉NO₃ | A simple analog with a methyl group at the 5-position.[4][5] |

| Ethyl 5-acetylisoxazole-3-carboxylate | 104776-70-7 | C₈H₉NO₄ | Contains a ketone functionality, offering a different reactive handle.[6] |

| Ethyl 5-phenylisoxazole-3-carboxylate | 54410-77-2 | C₁₂H₁₁NO₃ | Features an aromatic substituent, increasing lipophilicity. |

| Ethyl 5-amino-4-phenylisoxazole-3-carboxylate | 53983-15-6 | C₁₂H₁₂N₂O₃ | Introduces an amino group, a key pharmacophore. |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | 123770-62-7 | C₇H₉NO₄ | The direct precursor to the formyl derivative. |

Experimental Protocols

Drawing from established methodologies for similar compounds, the following protocols provide a framework for the synthesis of key isoxazole-3-carboxylates.

Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate

This protocol is adapted from a documented synthesis and illustrates a common transformation in this chemical space.[6]

Reaction Scheme:

Step-by-Step Procedure:

-

Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 17 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to yield ethyl 5-acetylisoxazole-3-carboxylate as a yellow oil.[6]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by LC-MS to confirm the expected molecular weight (m/z: 184.1 [M+H]⁺).[6]

Characterization of this compound and Its Analogs

Thorough characterization is essential to confirm the identity and purity of synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific, citable NMR and mass spectrometry data for this compound were not found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data for this compound:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm.

-

A singlet for the isoxazole ring proton (C4-H).

-

A quartet and a triplet for the ethyl ester group (CH₂ and CH₃, respectively).

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the range of 180-190 ppm.

-

A signal for the ester carbonyl carbon around 160-170 ppm.

-

Signals corresponding to the isoxazole ring carbons.

-

Signals for the ethyl ester carbons.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ ion at m/z 170.1.

-

Conclusion and Future Directions

This compound and its analogs are valuable building blocks in synthetic and medicinal chemistry. While the CAS number for the parent compound is established, detailed and publicly accessible synthetic protocols and characterization data remain somewhat limited. This guide provides a foundational understanding based on available information and logical synthetic extrapolations.

Future work in this area could focus on the development and publication of a robust and scalable synthesis for this compound, along with a comprehensive spectroscopic characterization. Such efforts would be of significant benefit to the scientific community, enabling broader access to this versatile chemical entity for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl 5-methylisoxazole-3-carboxylate 95 3209-72-1 [sigmaaldrich.com]

- 6. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and First Synthesis of Ethyl 5-Formylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and seminal synthesis of Ethyl 5-formylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By delving into the fundamental reaction mechanisms and experimental rationale, this document serves as a technical resource for researchers engaged in the synthesis and application of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a formyl group at the 5-position and an ethyl carboxylate at the 3-position creates a highly versatile molecule, this compound, with multiple points for further chemical modification and exploration of its structure-activity relationship (SAR).

The First Synthesis: A Two-Step Approach

While a singular "discovery" paper for this compound is not readily identifiable in seminal literature, its first synthesis can be logically constructed through a well-established and robust two-step synthetic sequence. This approach leverages the foundational principles of isoxazole chemistry, namely the [3+2] cycloaddition reaction, followed by a selective functional group transformation.

The overall synthetic strategy is outlined below:

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate via [3+2] Cycloaddition

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[1] In this initial step, a nitrile oxide, generated in situ from ethyl chlorooximidoacetate, reacts with the alkyne, propargyl alcohol, to regioselectively form the isoxazole ring.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide dipole and the propargyl alcohol dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds. The regioselectivity of the reaction, yielding the 5-substituted isoxazole, is governed by both steric and electronic factors of the reactants.

Caption: Mechanism of the [3+2] cycloaddition step.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl chloroacetate | 122.55 | 12.26 g | 0.10 |

| Sodium nitrite | 69.00 | 7.6 g | 0.11 |

| Propargyl alcohol | 56.06 | 5.61 g | 0.10 |

| Triethylamine | 101.19 | 10.12 g | 0.10 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Preparation of Ethyl Chlorooximidoacetate: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl chloroacetate (12.26 g, 0.10 mol) in 100 mL of dichloromethane. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 50 mL of water to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour. The aqueous layer is then separated, and the organic layer containing the crude ethyl chlorooximidoacetate is washed with brine and dried over anhydrous sodium sulfate. This solution is used directly in the next step without further purification.

-

Cycloaddition Reaction: To the solution of ethyl chlorooximidoacetate in dichloromethane, add propargyl alcohol (5.61 g, 0.10 mol).

-

Cool the mixture to 0-5 °C and slowly add triethylamine (10.12 g, 0.10 mol) dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a pale yellow oil.

Part 2: Selective Oxidation to this compound

The final step in the synthesis is the selective oxidation of the primary alcohol at the 5-position of the isoxazole ring to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid or degradation of the isoxazole ring. Several reagents are suitable for this purpose, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols.[2]

Reaction Mechanism

The oxidation with MnO₂ is a heterogeneous reaction that is thought to proceed via a radical mechanism on the surface of the manganese dioxide. The alcohol adsorbs onto the surface of the MnO₂, followed by a one-electron transfer to form a radical intermediate, which then undergoes further oxidation to the aldehyde.

Caption: Workflow for the selective oxidation step.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | 171.15 | 1.71 g | 0.01 |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 8.69 g | 0.10 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.71 g, 0.01 mol) in 100 mL of dichloromethane.

-

Add activated manganese dioxide (8.69 g, 0.10 mol) to the solution. The MnO₂ should be of high purity and activated by heating prior to use.

-

Stir the resulting suspension vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC. The starting material is more polar than the aldehyde product.

-

Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C₇H₉NO₄ | 171.15 | Pale yellow oil |

| This compound | C₇H₇NO₄ | 169.13 | White to off-white solid |

Conclusion

The synthesis of this compound, while not explicitly detailed in a single "discovery" paper, can be reliably achieved through a logical and well-precedented two-step sequence. The foundational [3+2] cycloaddition to form the isoxazole core, followed by a selective oxidation, represents a robust and scalable route to this valuable heterocyclic building block. This in-depth guide provides the necessary theoretical framework and practical protocols to empower researchers in their efforts to synthesize and explore the potential of this and related isoxazole derivatives in the pursuit of novel therapeutic agents.

References

The Versatile Synthon: A Technical Guide to Ethyl 5-Formylisoxazole-3-carboxylate for Heterocyclic Compound Synthesis

Abstract

This technical guide provides an in-depth exploration of ethyl 5-formylisoxazole-3-carboxylate, a highly versatile yet underutilized synthon in modern heterocyclic chemistry. We will first establish a robust and reproducible synthetic pathway to this key building block. The core of this guide will then be dedicated to showcasing its synthetic utility in the construction of a diverse array of medicinally relevant heterocyclic systems. Detailed mechanistic insights, field-proven experimental protocols, and comprehensive characterization data will be provided for key transformations, including the synthesis of isoxazolo[5,4-b]pyridines, substituted thiophenes, pyrimidines, and pyridazines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of the isoxazole scaffold to accelerate their discovery programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and drug candidates.[3][4][5] The isoxazole nucleus is often considered a bioisosteric replacement for other functional groups, offering improved pharmacokinetic profiles and metabolic stability. This compound, with its strategically positioned aldehyde and ester functionalities, represents a powerful synthon for the elaboration of the isoxazole core into more complex, fused heterocyclic systems. This guide will illuminate the pathways to unlocking its synthetic potential.

Synthesis of the Core Synthon: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While not commercially available, a two-step synthetic sequence starting from readily accessible materials provides a practical route to this valuable building block. The proposed synthesis involves a 1,3-dipolar cycloaddition to construct the isoxazole ring, followed by a selective oxidation to unmask the aldehyde functionality.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The isoxazole ring is efficiently constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] In this proposed synthesis, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with propargyl alcohol to yield the desired 5-(hydroxymethyl)isoxazole.

Experimental Protocol:

-

To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add a base, for example, triethylamine (Et3N) (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.[7]

Step 2: Oxidation to this compound

The final step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol:

-

To a stirred solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DCM), add an oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.[8]

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor to a wide range of more complex heterocyclic systems. The aldehyde functionality provides a reactive handle for various condensation and multicomponent reactions.

Synthesis of Isoxazolo[5,4-b]pyridines via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[9] A variation of this reaction, utilizing a 5-aminoisoxazole, an aldehyde, and a β-dicarbonyl compound, provides a direct route to the fused isoxazolo[5,4-b]pyridine scaffold.[2][5]

Experimental Protocol:

-

In a microwave reactor vial, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.0 eq) in water.

-

Seal the vial and irradiate with microwaves at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes).[5]

-

After cooling, the product often precipitates from the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehyde | 3-Methylisoxazol-5-amine | Microwave, Water, 120°C | Isoxazolo[5,4-b]pyridine | Good to Excellent | [5] |

| Aromatic Aldehyde | 3-Methylisoxazol-5-amine | Microwave, Tetronic acid | Isoxazolo[5,4-b]pyridine | 67-90 | [3] |

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[10][11] It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The aldehyde group of our synthon readily participates in this transformation.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a base, such as morpholine or piperidine.

-

Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

-

After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.

-

The residue is then triturated with a suitable solvent (e.g., cold ethanol or diethyl ether) to induce crystallization.

-

The solid product is collected by filtration and can be further purified by recrystallization.[12]

| Carbonyl Compound | Active Methylene Nitrile | Base | Product | Yield (%) | Reference |

| Ketone/Aldehyde | Malononitrile/Ethyl Cyanoacetate | Morpholine/Piperidine | 2-Aminothiophene | Good | [10][13] |

| Aldehyde | Ethyl Cyanoacetate/Amine | Triethylamine, Water | 2-Aminothiophene-3-carboxamide | Good | [14] |

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[15] This reaction provides a straightforward method to introduce further functionality and extend the conjugation of the isoxazole system.

Experimental Protocol:

-

A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.0 eq), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a solvent like ethanol or acetic acid is stirred at room temperature or heated to reflux.[16]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal.

-

Recrystallization from a suitable solvent affords the pure condensed product.

Synthesis of Pyrimidine and Pyridazine Derivatives

The bifunctional nature of this compound also opens avenues for the construction of other six-membered heterocyclic rings like pyrimidines and pyridazines.

For the synthesis of a pyrimidine ring, the aldehyde can be condensed with a compound containing an amidine functionality, such as urea or guanidine.[17] The subsequent reaction would involve the ester group to complete the cyclization.

The synthesis of pyridazine derivatives can be envisioned through the reaction of the formyl group with hydrazine, followed by intramolecular cyclization involving the ester group.[18][19][20]

Conclusion

This compound is a potent and versatile synthon for the construction of a wide array of complex heterocyclic compounds. This guide has provided a plausible and detailed synthetic route to this key building block and has demonstrated its utility in several powerful and widely used synthetic transformations. The presented protocols, grounded in established chemical principles and supported by relevant literature, offer a solid foundation for researchers to explore the rich chemistry of this isoxazole derivative. The continued exploration of such synthons will undoubtedly lead to the discovery of novel molecular architectures with significant potential in drug discovery and materials science.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles - RMIT University - Figshare [research-repository.rmit.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Innovative Protocols in the Catalytic Oxidation of 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Streamlined One-Pot Synthesis of Ethyl 5-Formylisoxazole-3-Carboxylate: A Versatile Scaffold for Drug Discovery

An Application Note for Medicinal and Process Chemistry

Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere.[1][2] Specifically, polysubstituted isoxazoles like Ethyl 5-formylisoxazole-3-carboxylate are highly valuable intermediates, offering multiple points for diversification in the synthesis of complex molecular architectures.[3][4] This application note details a robust and efficient one-pot, two-step synthesis strategy that combines a 1,3-dipolar cycloaddition with a subsequent Vilsmeier-Haack formylation. This method circumvents the need for intermediate isolation, significantly reducing reaction time, solvent usage, and operational complexity, thereby providing a streamlined pathway to this key synthetic building block.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that have garnered immense interest in pharmacology. Their structure is featured in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] The nitrogen and oxygen atoms in the ring provide unique hydrogen bonding capabilities, while the ring's aromaticity and electronic nature contribute to favorable pharmacokinetic profiles.[1]

The target molecule, this compound, is particularly useful as it possesses two distinct and orthogonally reactive functional groups: an ester at the 3-position and an aldehyde at the 5-position. This bifunctionality allows for selective chemical modifications, making it an ideal platform for constructing libraries of compounds for high-throughput screening in drug discovery programs. Traditional multi-step syntheses of such molecules are often plagued by low overall yields and laborious purification procedures. The one-pot methodology presented herein addresses these challenges by telescoping two key transformations into a single, continuous process.

Reaction Principle and Mechanism

The synthesis is achieved through a sequential one-pot process involving two well-established and reliable chemical transformations:

-

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition: The isoxazole core is constructed using the Huisgen [3+2] cycloaddition, a powerful and highly regioselective reaction.[8][9] In this step, a nitrile oxide, generated in situ from an ethyl 2-chloro-2-(hydroxyimino)acetate precursor, reacts with an alkyne dipolarophile (propargyl alcohol, a safe and practical surrogate for acetylene gas). This reaction reliably forms the 3,5-disubstituted isoxazole ring.

-

C5-Position Formylation via Vilsmeier-Haack Reaction: Following the complete formation of the isoxazole ring, the Vilsmeier reagent is generated in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[10][11] The resulting electrophilic chloroiminium ion attacks the electron-rich C5 position of the intermediate isoxazole (initially bearing a hydroxymethyl group from the propargyl alcohol). A subsequent oxidation and hydrolysis during workup yield the desired 5-formyl group.[12][13]

The entire sequence is performed in a single reaction vessel, demonstrating significant process intensification.

References

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ias.ac.in [ias.ac.in]

- 13. ijpcbs.com [ijpcbs.com]

Application Notes and Protocols: Leveraging Ethyl 5-formylisoxazole-3-carboxylate in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Advantage of Ethyl 5-formylisoxazole-3-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with diverse biological activities is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to complex molecule synthesis in a single, atom-economical step. Central to the success of MCRs is the judicious choice of building blocks. This compound stands out as a particularly valuable synthon, uniquely poised at the intersection of functionality and reactivity.

The isoxazole core is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates, owing to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic placement of a formyl group at the 5-position and an ethyl carboxylate at the 3-position of the isoxazole ring in this compound provides two key points of reactivity. The aldehyde functionality serves as a versatile electrophile in a variety of MCRs, while the ester group offers a handle for further synthetic modifications or can influence the overall physicochemical properties of the final product.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound in three pivotal MCRs: the Passerini, Ugi, and Hantzsch reactions. We will delve into the synthesis of this key building block, explore its inherent reactivity, and provide detailed, field-proven protocols for its application in these powerful synthetic transformations, thereby enabling the rapid generation of diverse, isoxazole-containing compound libraries for biological screening.

Synthesis of this compound: A Practical Two-Step Approach

The efficient synthesis of this compound is a critical first step for its utilization in MCRs. A reliable and scalable two-step procedure starting from commercially available materials is outlined below. This process involves the initial formation of the corresponding hydroxymethyl isoxazole, followed by a mild oxidation to afford the target aldehyde.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This initial step involves a cycloaddition reaction to construct the isoxazole ring with the desired substitution pattern.

Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (2.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a solid.

Step 2: Oxidation to this compound

A mild and selective oxidation of the primary alcohol is crucial to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a reliable reagent for this transformation.

Protocol 2: Oxidation to this compound

-

Reaction Setup: Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound in MCRs stems from the distinct reactivity of its functional groups. The aldehyde at the 5-position is the primary electrophilic center, readily participating in nucleophilic additions that initiate the MCR cascades. The isoxazole ring itself is relatively stable under the typical conditions of many MCRs, providing a robust scaffold that is carried through to the final product. The ethyl ester at the 3-position is generally unreactive in these transformations but can be a site for post-MCR modifications, such as hydrolysis and amidation, to further diversify the compound library.

Application in Multi-Component Reactions: Detailed Protocols

The following sections provide detailed protocols for the application of this compound in Passerini, Ugi, and Hantzsch reactions. These protocols are designed to be robust starting points for library synthesis and can be adapted for parallel synthesis platforms.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, this compound), and an isocyanide to form an α-acyloxy carboxamide. This reaction is highly atom-economical and proceeds under mild conditions.[3][4][5]

Protocol 3: Passerini Reaction with this compound

-

Reaction Setup: To a vial or round-bottom flask, add this compound (1.0 eq), a carboxylic acid (1.1 eq), and an isocyanide (1.1 eq).

-

Solvent Addition: Add an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.5 M.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically performed under an inert atmosphere to prevent side reactions with moisture.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.

Table 1: Representative Reactants and Expected Products for the Passerini Reaction

| Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | Expected Product Class |

| Acetic Acid | Cyclohexyl isocyanide | Isoxazole-tethered α-acetoxy carboxamide |

| Benzoic Acid | tert-Butyl isocyanide | Isoxazole-tethered α-benzoyloxy carboxamide |

| Phenylacetic Acid | Benzyl isocyanide | Isoxazole-tethered α-phenylacetoxy carboxamide |

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. This reaction is renowned for its ability to generate a high degree of molecular diversity.[6][7][8][9][10][11]

Protocol 4: Ugi Reaction with this compound

-

Reaction Setup: In a vial, combine this compound (1.0 eq), an amine (1.1 eq), and a carboxylic acid (1.1 eq).

-

Solvent Addition: Add a polar solvent, typically methanol or trifluoroethanol, to a concentration of 0.5-1.0 M.

-

Isocyanide Addition: Add the isocyanide (1.1 eq) to the mixture. The reaction is often exothermic.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After completion, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.

Table 2: Diversity Points in the Ugi Reaction

| Component | Example Reactants |

| **Amine (R¹-NH₂) ** | Aniline, Benzylamine, Cyclohexylamine |

| Carboxylic Acid (R²-COOH) | Acetic Acid, Propionic Acid, Benzoic Acid |

| Isocyanide (R³-NC) | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide |

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine. These products can be subsequently oxidized to the corresponding pyridine. This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[12][13][14][15][16][17][18][19][20][21]

Protocol 5: Hantzsch Dihydropyridine Synthesis with this compound

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.2 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add a solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Table 3: Substrate Scope for the Hantzsch Synthesis

| β-Ketoester | Nitrogen Source | Expected Product |

| Ethyl acetoacetate | Ammonium acetate | Symmetrical 1,4-dihydropyridine |